molecular formula C20H22OS B14342667 8-Phenyl-8-(phenylsulfanyl)oct-7-EN-2-one CAS No. 106112-55-4

8-Phenyl-8-(phenylsulfanyl)oct-7-EN-2-one

Cat. No.: B14342667
CAS No.: 106112-55-4
M. Wt: 310.5 g/mol
InChI Key: KCSAHFUUSOOMPF-UHFFFAOYSA-N
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Description

8-Phenyl-8-(phenylsulfanyl)oct-7-EN-2-one is an organic compound that features a phenyl group and a phenylsulfanyl group attached to an octenal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Phenyl-8-(phenylsulfanyl)oct-7-EN-2-one typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

8-Phenyl-8-(phenylsulfanyl)oct-7-EN-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

8-Phenyl-8-(phenylsulfanyl)oct-7-EN-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Phenyl-8-(phenylsulfanyl)oct-7-EN-2-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Phenyl-8-(phenylsulfanyl)oct-7-EN-2-one is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to similar compounds. Its combination of phenyl and phenylsulfanyl groups attached to an octenal backbone makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

106112-55-4

Molecular Formula

C20H22OS

Molecular Weight

310.5 g/mol

IUPAC Name

8-phenyl-8-phenylsulfanyloct-7-en-2-one

InChI

InChI=1S/C20H22OS/c1-17(21)11-5-2-10-16-20(18-12-6-3-7-13-18)22-19-14-8-4-9-15-19/h3-4,6-9,12-16H,2,5,10-11H2,1H3

InChI Key

KCSAHFUUSOOMPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCC=C(C1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

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